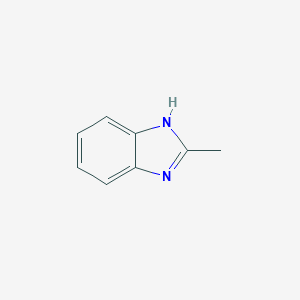

2-Methylbenzimidazole

Description

The exact mass of the compound 2-Methylbenzimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6500. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZYRENCLPUXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060641 | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methylbenzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000274 [mmHg] | |

| Record name | 2-Methylbenzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-15-6, 30304-58-6 | |

| Record name | 2-Methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030304586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH8IWW7Y8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 2-Methylbenzimidazole: A Technical Guide for Drug Development Professionals

An in-depth exploration of the Phillips condensation reaction between o-phenylenediamine and acetic acid, detailing reaction mechanisms, optimized experimental protocols, and quantitative analysis for the production of a key scaffold in medicinal chemistry.

The benzimidazole moiety, and specifically 2-methylbenzimidazole, represents a privileged scaffold in the field of drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties, making them a focal point for the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the synthesis of 2-methylbenzimidazole from the condensation of o-phenylenediamine and acetic acid, a classic example of the Phillips-Ladenburg reaction.[4][5]

Reaction Mechanism and Principles

The synthesis of 2-methylbenzimidazole from o-phenylenediamine and acetic acid proceeds via a condensation reaction.[6] The fundamental principle involves the reaction of a diamine with a carboxylic acid, leading to the formation of a heterocyclic ring structure.[7] The mechanism, as illustrated below, can be summarized in the following key steps:

-

N-Acetylation: One of the amino groups of o-phenylenediamine attacks the electrophilic carbonyl carbon of acetic acid. This is often facilitated by an acidic medium which protonates the carbonyl oxygen, increasing its electrophilicity.[8]

-

Intermediate Formation: This initial reaction forms an N-acylated intermediate.[8]

-

Intramolecular Cyclization: The second amino group of the intermediate then attacks the carbonyl carbon of the newly formed amide group, leading to a ring closure.[6]

-

Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic benzimidazole ring.[6]

This reaction is a versatile method for preparing various 2-substituted benzimidazoles by simply changing the carboxylic acid used.[9][10]

Caption: Reaction mechanism for the synthesis of 2-methylbenzimidazole.

Experimental Protocols and Quantitative Data

Several protocols for the synthesis of 2-methylbenzimidazole from o-phenylenediamine and acetic acid have been reported, with variations in solvents, reaction conditions, and work-up procedures. The choice of methodology can significantly impact reaction time, yield, and purity of the final product.

Comparative Summary of Synthesis Protocols

| Method | Reagents & Solvents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Method 1 | o-Phenylenediamine, 90% Acetic Acid | Water bath at 100°C for 2 hours. | 71.57 | 175 | [11] |

| Method 2 | o-Phenylenediamine, Acetic Acid, Toluene | Heating reflux for 4 hours. | 86.1 | Not Reported | [12] |

| Method 3 | o-Phenylenediamine, Acetic Acid, Water | Reflux for 45 minutes. | Not Reported | Not Reported | [6] |

| Method 4 | o-Phenylenediamine, Glacial Acetic Acid | Not specified in detail. | High | Not Reported | [7] |

| Method 5 | o-Phenylenediamine, Acetic Acid, 4N HCl | Not specified in detail. | Good | Not Reported | [8] |

Detailed Experimental Protocols

Method 1: Aqueous Synthesis [11]

-

In a 500 mL round-bottom flask, add 12.5 g of o-phenylenediamine and 11.25 g of 90% acetic acid.

-

Heat the mixture in a water bath at 100°C for 2 hours.

-

After cooling, slowly add a 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.

-

Collect the crude product by suction filtration using a Büchner funnel.

-

Rinse the reaction flask with ice-cold water and wash the crude precipitate on the filter with ice-cold water.

-

Purify the crude product by recrystallization.

Method 2: Toluene-based Synthesis [12]

-

To a reaction vessel, add 108 g (1.0 mol) of o-phenylenediamine, 60 g (1.0 mol) of acetic acid, and 324 g of toluene.

-

Stir the mixture and heat to reflux for 4 hours.

-

After the reflux period, slowly cool the mixture to 10-15°C to induce crystallization.

-

Stir the crystalline slurry for 1 hour.

-

Collect the solid product by suction filtration and wash with 108 g of toluene.

-

Recover the toluene from the filtrate.

-

Dry the solid product under reduced pressure to obtain off-white 2-methylbenzimidazole.

Characterization of 2-Methylbenzimidazole

Accurate characterization of the synthesized 2-methylbenzimidazole is crucial for its use in drug development. Key analytical data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂ | [13] |

| Molecular Weight | 132.16 g/mol | [13] |

| Melting Point | 176-177 °C | [13] |

| Appearance | White to off-white solid powder | [12] |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is a key tool for structural confirmation.[13]

-

¹³C NMR (DMSO-d₆): Carbon NMR provides information about the carbon skeleton of the molecule.[13]

-

IR (KBr): Infrared spectroscopy helps in identifying the functional groups present. Characteristic peaks include N-H stretching (around 3385 cm⁻¹) and C-N stretching (around 1273 cm⁻¹).[11][13]

Experimental and Drug Discovery Workflow

The synthesis of 2-methylbenzimidazole is the initial step in a broader drug discovery workflow. This involves further chemical modifications to create a library of derivatives, followed by extensive biological screening.

Caption: General workflow for drug discovery using 2-methylbenzimidazole.

Conclusion

The synthesis of 2-methylbenzimidazole via the condensation of o-phenylenediamine and acetic acid is a robust and well-established method. As demonstrated, variations in the experimental protocol can be employed to optimize yield and reaction efficiency. For researchers and professionals in drug development, a thorough understanding of this foundational synthesis is paramount. The 2-methylbenzimidazole core provides a versatile platform for the generation of diverse chemical libraries, which can then be screened for a multitude of biological activities, ultimately contributing to the discovery of novel therapeutic agents.[14] The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical application of this important chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. banglajol.info [banglajol.info]

- 8. adichemistry.com [adichemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. eijppr.com [eijppr.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]

- 13. Page loading... [wap.guidechem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbenzimidazole

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylbenzimidazole, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines detailed experimental methodologies, and presents a visual representation of the compound's synthesis and applications.

Core Physicochemical Data

2-Methylbenzimidazole is a heterocyclic aromatic organic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1][2] Its physicochemical characteristics are pivotal for its application in medicinal chemistry and materials science.

Identification and Structure

| Identifier | Value | Reference |

| IUPAC Name | 2-methyl-1H-benzimidazole | [3] |

| CAS Number | 615-15-6 | [3] |

| Molecular Formula | C₈H₈N₂ | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Canonical SMILES | CC1=NC2=CC=CC=C2N1 | [3] |

| InChI Key | LDZYRENCLPUXAX-UHFFFAOYSA-N | [3] |

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of 2-Methylbenzimidazole.

| Property | Value | Reference |

| Melting Point | 175-177 °C | |

| Boiling Point | ~339 °C (at 760 mmHg) | [4] |

| pKa | 6.19 (at 25 °C) | [1] |

| logP (calculated) | 2.2 | [3] |

| Solubility | Slightly soluble in water. Soluble in polar solvents like alcohols and acids; less soluble in non-polar solvents.[5] | [5] |

| Appearance | White to light beige crystalline powder.[1] | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-Methylbenzimidazole are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Synthesis of 2-Methylbenzimidazole

A common and established method for the synthesis of 2-Methylbenzimidazole is the condensation of o-phenylenediamine with acetic acid.[6][7]

Materials:

-

o-Phenylenediamine

-

Acetic acid (glacial)

-

10% Sodium hydroxide solution

-

Deionized water

-

Activated charcoal

-

Round-bottom flask with reflux condenser

-

Heating mantle or water bath

-

Beakers, Buchner funnel, and filter paper

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine and a slight excess of glacial acetic acid.

-

Heat the mixture under reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline (check with pH paper).

-

Cool the mixture in an ice bath to facilitate the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold deionized water.

-

For purification, recrystallize the crude product from hot water with a small amount of activated charcoal to decolorize.

-

Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, including capillary electrophoresis.[8]

Method: Capillary Electrophoresis

-

Instrumentation: A capillary electrophoresis system equipped with a UV detector.

-

Capillary: Fused-silica capillary.

-

Buffers: A series of buffers with different pH values are prepared.

-

Procedure: a. The electrophoretic mobility of 2-Methylbenzimidazole is determined at various pH values. b. A plot of electrophoretic mobility versus pH is generated. c. The pKa value is determined from the inflection point of the resulting sigmoidal curve. d. To obtain the thermodynamic pKa, the measurements are performed at different ionic strengths, and the results are extrapolated to zero ionic strength.[8]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[9][10]

Materials:

-

2-Methylbenzimidazole

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of 2-Methylbenzimidazole in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing known volumes of both n-octanol and water.

-

Shake the mixture vigorously for a predetermined period to allow for partitioning between the two phases.

-

Allow the phases to separate completely (centrifugation can be used to expedite this process).

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of 2-Methylbenzimidazole in each phase using a suitable analytical method like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

Determination of Solubility

The solubility of 2-Methylbenzimidazole can be determined by the equilibrium solubility method.

Materials:

-

2-Methylbenzimidazole

-

Selected solvent (e.g., water, ethanol, buffer of specific pH)

-

Vials with screw caps

-

Shaker or rotator at a constant temperature

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid 2-Methylbenzimidazole to a vial containing a known volume of the solvent.

-

Seal the vial and place it on a shaker or rotator in a temperature-controlled environment.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Quantify the concentration of 2-Methylbenzimidazole in the filtrate using a validated analytical method.

-

The determined concentration represents the equilibrium solubility of the compound in the specific solvent at that temperature.

Synthesis and Applications of 2-Methylbenzimidazole

2-Methylbenzimidazole is a versatile precursor for a variety of compounds with significant biological activities. The following diagram illustrates its synthesis from o-phenylenediamine and acetic acid, and its role as a key intermediate in the development of antimicrobial and anticancer agents.

Caption: Synthesis of 2-Methylbenzimidazole and its key applications.

Biological Context and Signaling Pathways

While 2-Methylbenzimidazole itself is primarily a synthetic intermediate, its derivatives have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects.[6] One of the notable mechanisms of action for some anticancer derivatives of 2-methylbenzimidazole is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified workflow for the in vitro screening of 2-Methylbenzimidazole derivatives for anticancer activity.

References

- 1. Page loading... [guidechem.com]

- 2. Buy 2-Methylbenzimidazole | 615-15-6 [smolecule.com]

- 3. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methylbenzimidazole (CAS 615-15-6)

This technical guide provides a comprehensive overview of 2-Methylbenzimidazole (CAS 615-15-6), a key heterocyclic compound. It details its chemical and physical properties, toxicological profile, experimental protocols for its synthesis, and its pivotal role as a pharmacophore in drug discovery and materials science.

Core Properties and Data

2-Methylbenzimidazole, with the molecular formula C₈H₈N₂, is a bicyclic aromatic compound consisting of a benzene ring fused to an imidazole ring, with a methyl group at the 2-position.[1][2][3] It typically appears as a light beige to brown or off-white crystalline powder.[1][2][4]

Physical and Chemical Properties

The compound is stable under normal storage conditions, typically at room temperature in a dry, sealed container.[2][5][6] It is incompatible with strong oxidizing agents.[2][5]

| Property | Value | Source(s) |

| CAS Number | 615-15-6 | [1][2][3][7] |

| Molecular Formula | C₈H₈N₂ | [1][2][3][7] |

| Molecular Weight | 132.16 g/mol | [1][3][8][9] |

| Melting Point | 175-177 °C | [1][8][9][10] |

| Boiling Point | 339.4 °C at 760 mmHg | [6][9] |

| Density | ~1.11 g/cm³ (estimate) | [1][9] |

| pKa | 6.19 (at 25 °C) | [1][2][11] |

| Appearance | Light beige to brown crystalline powder | [1][2][4] |

Solubility Data

2-Methylbenzimidazole's solubility is influenced by solvent polarity, temperature, and pH.[12] It is generally more soluble in polar organic solvents than in non-polar ones.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [1][2][7][12] |

| Alcohol (Ethanol) | Soluble | [4][7][13] |

| Ether | Soluble | [4][7][13] |

| DMSO | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

| Benzene | Insoluble | [4] |

| Hot Water | Soluble | [4] |

| Sodium Hydroxide Solution | Soluble | [4] |

Toxicological and Safety Information

2-Methylbenzimidazole is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[3][14] It may also cause respiratory irritation.[3][5][14] Mutagenic and adverse reproductive effects have been reported in animal studies.[5]

| Hazard Class | GHS Classification | Source(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [3][14][15] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [3][14][15] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | [3][14][15] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [3][14][15] |

When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][5] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the compound.[5][10]

Applications in Research and Development

2-Methylbenzimidazole is a highly valued scaffold in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis : It is a crucial pharmacophore and key precursor for synthesizing a wide range of biologically active compounds, including antibacterial, antifungal, antiviral, and anthelmintic agents.[4][8][16][17] The benzimidazole structure is a privileged scaffold in drug discovery.[18][19]

-

Drug Development : The methyl group enhances lipophilicity, which can improve the bioavailability of drug candidates derived from this scaffold.[16] It serves as a building block for more complex molecules like substituted benzimidazo[1,2-a]quinolones.[4][8]

-

Materials Science : The compound is used in the synthesis of coordination polymers and exhibits corrosion inhibition properties, making it useful for protecting metal surfaces.[4][8][16]

-

Dye Manufacturing : It is also utilized in the manufacturing of dyes.[16]

Experimental Protocols

The most common synthesis of 2-Methylbenzimidazole is the Phillips condensation reaction. Below is a detailed protocol consolidated from established methods.[1][4][20][21]

Synthesis of 2-Methylbenzimidazole

This protocol describes the condensation of o-phenylenediamine with acetic acid.

Materials:

-

o-Phenylenediamine (1 mole equivalent)

-

Acetic Acid (glacial or 90%) (1.5 mole equivalent)

-

10% Sodium Hydroxide (NaOH) solution

-

Decolorizing carbon (activated charcoal)

-

Distilled water

-

Reaction flask (e.g., 500-mL round-bottom flask)

-

Water bath or heating mantle

-

Reflux condenser

-

Büchner funnel and filter paper

-

Beaker

Procedure:

-

Reaction Setup : To a round-bottom flask, add 54 g (0.5 mole) of o-phenylenediamine and 30 g (0.5 mole) of glacial acetic acid.

-

Heating : Heat the mixture in a water bath or with a heating mantle at 100°C for approximately 2 hours under reflux.[1][4][21]

-

Cooling : After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Neutralization : Slowly add a 10% sodium hydroxide solution to the cooled mixture while stirring or swirling. Continue adding the base until the solution is slightly alkaline (check with litmus paper).[1][4][21] This will cause the crude product to precipitate.

-

Isolation : Collect the crude 2-Methylbenzimidazole precipitate by vacuum filtration using a Büchner funnel.[20]

-

Washing : Wash the crude product on the filter with several portions of ice-cold water to remove residual salts and base.[1][4][20]

-

Purification (Recrystallization) : a. Transfer the crude solid to a large beaker and dissolve it in a minimum amount of boiling water.[1][20] b. Add a small amount of decolorizing carbon to the hot solution and digest for 10-15 minutes to remove colored impurities.[1][20] c. Filter the hot solution to remove the carbon. d. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Collection & Drying : Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100°C or in a vacuum oven. The expected yield is approximately 68-85%.[1][4][20][22]

Workflows and Pathways

The following diagrams illustrate the synthesis workflow for 2-Methylbenzimidazole and its subsequent role in a typical drug discovery pipeline.

Caption: Synthesis workflow for 2-Methylbenzimidazole.

Caption: Role of 2-Methylbenzimidazole in a drug discovery pipeline.

While 2-Methylbenzimidazole itself is not a direct modulator of specific signaling pathways, its derivatives are frequently designed to inhibit key enzymes, such as protein kinases, which are critical nodes in cellular signaling.

Caption: Inhibition of a kinase pathway by benzimidazole derivatives.

References

- 1. 2-Methylbenzimidazole CAS#: 615-15-6 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]

- 7. 2-Methylbenzimidazole | 615-15-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2-Methylbenzimidazole 98 615-15-6 [sigmaaldrich.com]

- 9. Pharmaceutical and chemical intermediates,CAS#:615-15-6,2-甲基苯并咪唑,2-Methylbenzimidazole [en.chemfish.com]

- 10. 2-Methylbenzimidazole 98 615-15-6 [sigmaaldrich.com]

- 11. 2-Methylbenzimidazole Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 2-Methylbenzimidazole, 98% | Fisher Scientific [fishersci.ca]

- 14. merckmillipore.com [merckmillipore.com]

- 15. docs.upra.edu [docs.upra.edu]

- 16. nbinno.com [nbinno.com]

- 17. Buy 2-Methylbenzimidazole | 615-15-6 [smolecule.com]

- 18. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzimidazole, a heterocyclic aromatic organic compound, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural features and versatile pharmacological profile have made it a focal point for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic characterization, and synthesis of 2-methylbenzimidazole. Detailed experimental protocols for its characterization are provided, alongside a summary of its key quantitative data. Furthermore, this document illustrates the synthetic pathway and a significant biological signaling pathway associated with its derivatives, offering valuable insights for researchers in drug discovery and development.

Molecular Structure

2-Methylbenzimidazole consists of a benzene ring fused to an imidazole ring, with a methyl group substituted at the 2-position of the imidazole moiety. The chemical formula is C₈H₈N₂ and it has a molecular weight of 132.16 g/mol .[1][2] The presence of both a hydrogen-bond donor (N-H) and acceptor (C=N) in the imidazole ring allows for the formation of intermolecular hydrogen bonds, influencing its physical properties and biological interactions.

Crystallographic Data

The solid-state structure of 2-Methylbenzimidazole has been elucidated by X-ray crystallography. The key bond lengths and angles provide a precise geometric description of the molecule. The benzimidazole ring system is nearly planar.

| Parameter | Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | N1–C7 | 1.37(2) |

| N2–C7 | 1.34(2) | |

| Bond Angles | N2–C7–C8 | 128(1) |

| N1–C7–C8 | 124(1) |

Data extracted from studies on benzimidazole derivatives and related structures.[3][4][5]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation and purity assessment of 2-Methylbenzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of 2-Methylbenzimidazole. The chemical shifts are influenced by the electronic environment of the nuclei and the solvent used.

¹H NMR Spectral Data

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| DMSO-d₆ | 12.20 | s (br) | 1H, N-H |

| 7.48-7.42 | m | 2H, Ar-H (C4-H & C7-H) | |

| 7.09-7.06 | m | 2H, Ar-H (C5-H & C6-H) | |

| 2.46 | s | 3H, CH₃ | |

| CDCl₃ | 9.80 (approx.) | s (br) | 1H, N-H |

| 7.52-7.48 | m | 2H, Ar-H | |

| 7.22-7.19 | m | 2H, Ar-H | |

| 2.59 | s | 3H, CH₃ |

Data compiled from multiple sources.[6][7][8]

¹³C NMR Spectral Data

| Solvent | Chemical Shift (δ, ppm) | Assignment |

| DMSO-d₆ | 151.15 | C2 |

| 138.91 | C3a/C7a (average) | |

| 121.50 (approx.) | C4/C7 (average) | |

| 114.17 | C5/C6 (average) | |

| 14.54 | CH₃ | |

| CDCl₃ | 151.7 | C2 |

| 138.6 | C3a/C7a (average) | |

| 122.1 | C4/C7 (average) | |

| 114.6 | C5/C6 (average) | |

| 14.9 | CH₃ |

Data compiled from multiple sources.[1][6][7][9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in 2-Methylbenzimidazole based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3185 - 3050 | Strong, Broad | N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1624 | Medium | C=N stretching |

| 1585 - 1400 | Medium to Strong | C=C aromatic ring stretching |

| 1447 | Medium | C-H bending (methyl) |

Data compiled from multiple sources.[2][7][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-Methylbenzimidazole, further confirming its structure.

| m/z | Relative Intensity | Assignment |

| 132 | High | [M]⁺ (Molecular Ion) |

| 131 | High | [M-H]⁺ |

| 104 | Low | [M-HCN-H]⁺ |

| 78 | High | [C₆H₆]⁺ |

| 63 | High | [C₅H₃]⁺ |

Data compiled from multiple sources.[7][11][12]

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. 2-Methylbenzimidazole typically exhibits absorption maxima in the ultraviolet region.

| Solvent | λmax (nm) |

| Methanol/Water | ~275, ~320 |

Data is indicative and can vary with solvent and pH.[13]

Experimental Protocols

Synthesis of 2-Methylbenzimidazole (Phillips-Ladenburg Reaction)

This protocol describes a general method for the synthesis of 2-Methylbenzimidazole via the condensation of o-phenylenediamine and acetic acid.[14][15]

Materials:

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

4M Hydrochloric Acid (or other acid catalyst)

-

10% Sodium Hydroxide Solution

-

Ethanol

-

Activated Charcoal

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine in a minimal amount of 4M hydrochloric acid.

-

Add an equimolar amount of glacial acetic acid to the solution.

-

Heat the reaction mixture under reflux for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until alkaline, which will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude product from hot ethanol. Decolorize with activated charcoal if necessary.

-

Dry the purified crystals of 2-Methylbenzimidazole in a vacuum oven.

Caption: Synthetic workflow for 2-Methylbenzimidazole.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the 2-Methylbenzimidazole sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

Instrument Parameters (General):

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Angle: 30-45 degrees

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: Proton-decoupled

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

-

FT-IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of 2-Methylbenzimidazole with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of 2-Methylbenzimidazole in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (EI-MS):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 1-2 scans/second

Biological Activity and Signaling Pathways

While 2-Methylbenzimidazole itself has some biological activity, its derivatives are more extensively studied for their therapeutic potential, particularly as anticancer agents.[16] A common mechanism of action for some anticancer 2-methylbenzimidazole derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[16] This oxidative stress can lead to the activation of downstream signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, ultimately resulting in programmed cell death.[16]

Caption: Anticancer signaling pathway of 2-methylbenzimidazole derivatives.

Conclusion

2-Methylbenzimidazole is a compound of significant interest with a well-defined molecular structure that has been thoroughly characterized by a variety of spectroscopic techniques. The data and protocols presented in this guide provide a solid foundation for researchers working with this important molecule. Its role as a versatile building block for the synthesis of biologically active compounds, particularly in the development of new anticancer agents, underscores its continued importance in the field of medicinal chemistry. Further exploration of its derivatives and their mechanisms of action will likely lead to the discovery of novel and effective therapeutic agents.

References

- 1. 2-Methylbenzimidazole(615-15-6) 13C NMR spectrum [chemicalbook.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylbenzimidazolium thiocyanate–2-methylbenzimidazole (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H-Benzimidazole, 2-methyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. 2-Methylbenzimidazole(615-15-6) 1H NMR [m.chemicalbook.com]

- 16. benchchem.com [benchchem.com]

Synthesis of Novel 2-Methylbenzimidazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. Among these, 2-methylbenzimidazole derivatives have garnered significant attention for their diverse therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This technical guide provides a comprehensive overview of the synthesis of novel 2-methylbenzimidazole derivatives, focusing on detailed experimental protocols, quantitative data presentation, and visualization of key biological pathways.

Core Synthetic Strategies

The synthesis of the 2-methylbenzimidazole core primarily involves the condensation of an o-phenylenediamine with acetic acid or its derivatives. This fundamental reaction can be carried out under various conditions, including the use of different solvents and catalysts, to achieve high yields. Further derivatization at the N-1 position or on the benzene ring allows for the creation of a diverse library of novel compounds with tailored biological activities.

A prevalent and straightforward method for the synthesis of 2-methylbenzimidazole involves the reaction of o-phenylenediamine with glacial acetic acid.[1] The reaction is typically performed under reflux conditions, and the product can be isolated and purified through crystallization.[1] Variations of this method include the use of toluene as a solvent, which has been reported to improve the yield to over 85%.[1]

Another synthetic approach involves the heterogeneous catalytic synthesis from 2-nitroaniline and ethanol over a modified Cu-Pd/γ-Al2O3 catalyst. This method offers the advantage of using readily available starting materials and has demonstrated high efficiency, with yields of 2-methylbenzimidazole reaching up to 98.8%.

Experimental Protocols

General Procedure for the Synthesis of 2-Methylbenzimidazole (1)

A mixture of o-phenylenediamine (1.08 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol) is refluxed in toluene (30 mL) for 4 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to 10-15 °C to allow for crystallization. The resulting solid is collected by suction filtration, washed with cold toluene, and dried under reduced pressure to afford 2-methylbenzimidazole as an off-white powder.[1]

Synthesis of 2-Chloromethyl-1H-benzimidazole Derivatives

2-Chloromethyl-1H-benzimidazole can serve as a versatile intermediate for the synthesis of various N-substituted derivatives. In a typical reaction, 2-chloromethyl-1H-benzimidazole (1.665 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) are stirred in dimethylformamide (25 mL) at room temperature for 30 minutes. A catalytic amount of potassium iodide is added, followed by the addition of the desired substituted phenol or other nucleophile. The reaction mixture is stirred for an appropriate time, and the product is isolated by pouring the mixture into ice-cold water and filtering the resulting precipitate.

Data Presentation: Spectral and Biological Activity Data

The structural elucidation of newly synthesized compounds is confirmed through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. The biological activities of these derivatives are quantified through in vitro assays to determine their minimum inhibitory concentrations (MIC) against microbial strains and half-maximal inhibitory concentrations (IC50) against cancer cell lines.

| Compound Code | Substituent at N-1 | Molecular Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass (m/z) |

| 1a | 4-Nitrophenoxy | C14H11N3O3 | 12.27 (s, 1H, NH), 8.19 (s, 1H), 7.78 (d, 1H), 7.56 (m, 2H), 7.37 (m, 2H), 6.96 (d, 1H), 4.85 (s, 2H, CH2) | 163.84, 141.45, 137.75, 137.67, 123.48, 123.09, 115.82, 115.75, 113.00, 44.18 | 230.29 |

| 1b | 2,4-Dinitrophenoxy | C14H10N4O5 | 12.21 (s, 1H, NH), 9.78 (s, 1H), 9.49 (s, 1H), 7.56 (m, 2H), 7.30 (m, 2H), 4.70 (s, 2H, CH2) | 160.41, 149.89, 141.45, 139.38, 138.53, 123.48, 123.09, 115.82, 115.75, 44.18 | 226.24 |

Table 1: Spectral Data for Novel 2-Chloromethyl-1H-benzimidazole Derivatives.

| Compound Code | S. aureus (MIC, µM) | E. coli (MIC, µM) | C. albicans (MIC, µM) |

| 2a | >128 | 64 | 128 |

| 2b | 32 | 16 | 64 |

| Ampicillin | 4 | 8 | - |

| Linezolid | 8 | - | - |

Table 2: Antimicrobial Activity (MIC) of Selected 2-Methylbenzimidazole Derivatives. [2]

| Compound Code | MCF-7 (IC50, µM) | DU-145 (IC50, µM) | H69AR (IC50, µM) |

| 5 | 17.8 ± 0.24 | 10.2 ± 1.4 | 49.9 ± 0.22 |

| Doxorubicin | 0.8 ± 0.05 | 1.2 ± 0.1 | 0.9 ± 0.08 |

Table 3: Anticancer Activity (IC50) of a Bromo-substituted 2-Methylbenzimidazole Derivative (Compound 5). [3]

Signaling Pathways and Mechanisms of Action

Novel 2-methylbenzimidazole derivatives have been shown to exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.

A key mechanism involves the inhibition of the PI3K-AKT-mTOR signaling pathway, which is crucial for cell proliferation and survival.[4] Inhibition of this pathway can trigger caspase-dependent apoptosis.[4]

Caption: Inhibition of the PI3K-AKT-mTOR signaling pathway by 2-methylbenzimidazole derivatives.

Furthermore, some derivatives induce apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] This cascade ultimately results in the activation of caspases, the executioner enzymes of apoptosis.

Caption: Apoptosis induction via ROS generation and the JNK signaling pathway.

Experimental Workflow

The development of novel 2-methylbenzimidazole derivatives follows a structured workflow, from initial synthesis to biological evaluation.

References

- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of 2-Methylbenzimidazole Compounds

Abstract

The 2-methylbenzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms of action underlying the therapeutic effects of 2-methylbenzimidazole compounds. It details the key signaling pathways they modulate, summarizes quantitative data on their potency, provides established experimental protocols for their evaluation, and visualizes complex mechanisms and workflows to facilitate understanding and further research in the field of drug discovery and development.

Anticancer Mechanism of Action

2-Methylbenzimidazole derivatives exert their anticancer effects through a multi-targeted approach, interfering with several cellular processes that are fundamental to the survival and proliferation of cancer cells.[3] Key mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of crucial enzymes and structural proteins.[3][4]

Induction of Apoptosis

A primary mechanism for the anticancer activity of these compounds is the induction of apoptosis. This is often triggered by an increase in intracellular Reactive Oxygen Species (ROS), which leads to cellular stress and the activation of downstream signaling cascades.[3][5]

-

ROS-Mediated JNK Signaling: The generation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.[3] Activated JNK, a key stress-response kinase, subsequently triggers the apoptotic process through the activation of executioner caspases, such as caspase-3, -8, and -9.[3][5]

Inhibition of Tubulin Polymerization

Many benzimidazole derivatives, including those with a 2-methyl substitution, act as antimitotic agents by disrupting microtubule dynamics.[4]

-

Mechanism: These compounds can bind to the colchicine-binding site on β-tubulin.[1][4] This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule formation prevents the proper assembly of the mitotic spindle, which is essential for cell division.[1]

-

Outcome: This interference leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis and leads to cancer cell death.[1][4]

Topoisomerase Inhibition

Certain 2-methylbenzimidazole derivatives function as topoisomerase inhibitors, interfering with enzymes that manage DNA topology during replication and transcription.[4][5]

-

Mechanism: These compounds stabilize the DNA-topoisomerase complex, which results in DNA strand breaks and prevents the re-ligation of the DNA.[4] This damage to the DNA triggers a cellular response that leads to apoptosis.[5][6] Topoisomerase II (TOPO II) has been identified as a specific target for some of these derivatives.[5]

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of 2-methylbenzimidazole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound/Drug | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Doxorubicin | HeLa | Cervical | 4.17 - 5.57 | [3] |

| Compound 2a | A549 | Lung | 111.70 | [7] |

| Compound 2a | DLD-1 | Colon | 185.30 | [7] |

| Compound 2a | L929 | Fibrosarcoma | 167.30 | [7] |

| Cisplatin | A549 | Lung | 3.07 | [5] |

| Cisplatin | DLD-1 | Colon | 6.71 | [5] |

| Derivative 48 | HepG2 | Liver | 6.72 (TOPO II) | [5] |

| Staurosporine | HepG2 | Liver | 4.64 (TOPO II) | [5] |

| Rhenium Complex | U251MG | Glioblastoma | 0.98 | [5] |

Antimicrobial Mechanism of Action

2-Methylbenzimidazole derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[8][9] Their mechanism involves the disruption of essential cellular processes in microbes.[10]

-

DNA Gyrase Inhibition: Similar to quinolone antibiotics, some derivatives inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. This leads to the cessation of bacterial proliferation.[1]

-

Ergosterol Biosynthesis Inhibition: In fungi, these compounds can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption compromises membrane integrity, leading to fungal cell death.[1]

-

Direct DNA Binding: Some derivatives can directly bind to microbial DNA, inhibiting both replication and transcription, ultimately resulting in cell death.[1]

Quantitative Data: Antimicrobial Activity

The potency of antimicrobial agents is typically measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | Strain Type | MIC (µg/mL) | Reference |

| Derivative 1 | C. albicans | Fungus | 76.125 | [9] |

| Derivative 1 | S. aureus | Gram-positive | 156.25 | [9] |

| Derivative 2 | S. aureus | Gram-positive | 156.25 | [9] |

| Derivative 3 | B. cereus | Gram-positive | 156.25 | [9] |

| Derivative 6 | C. albicans | Fungus | 250 | [9] |

| Derivative 6 | A. niger | Fungus | 400 | [9] |

Experimental Protocols and Workflows

The evaluation of 2-methylbenzimidazole derivatives involves a series of standardized in vitro and in vivo assays.

General Workflow for Anticancer Screening

A typical workflow for assessing the anticancer potential of novel 2-methylbenzimidazole derivatives involves a multi-stage process from initial screening to in vivo validation.[11]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the cytotoxic effects of 2-methylbenzimidazole derivatives on cancer cell lines.[11]

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

-

Prepare serial dilutions of the test compounds. Treat the cells with various concentrations (e.g., 18.75, 37.5, 75, 150, and 300 µM) and incubate for a further 48 hours.[7][11]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

-

Protocol: In Vitro Kinase Inhibition Assay

This assay determines the inhibitory effect of the compounds on specific kinases.[11]

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the 2-methylbenzimidazole derivatives.

-

In a microplate, add the kinase enzyme, the specific substrate, and the derivative at various concentrations.

-

Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[11]

-

Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagent and a luminometer.[11]

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

-

Protocol: Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[2]

-

Materials:

-

Procedure:

-

Fast the animals overnight but allow free access to water.

-

Divide animals into groups: control (vehicle), standard drug, and test compound groups.

-

Administer the test derivative or standard drug orally or intraperitoneally to the respective groups.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[2]

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[2]

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the test group.[2]

-

Conclusion

2-Methylbenzimidazole and its derivatives represent a versatile and highly promising class of compounds in modern drug discovery. Their ability to act on multiple molecular targets—including kinases, tubulin, topoisomerases, and microbial enzymes—underpins their potent anticancer and antimicrobial activities. The mechanisms of action, involving the induction of apoptosis, cell cycle arrest, and disruption of vital cellular structures, offer multiple avenues for therapeutic intervention. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing these compounds from preclinical investigation to potential clinical applications. Further exploration and optimization of the 2-methylbenzimidazole scaffold are warranted to develop next-generation therapeutics with enhanced efficacy and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. rjptonline.org [rjptonline.org]

- 10. Buy 2-Methylbenzimidazole | 615-15-6 [smolecule.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Methylbenzimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methylbenzimidazole in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where 2-Methylbenzimidazole is a key component. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to 2-Methylbenzimidazole

2-Methylbenzimidazole is a heterocyclic aromatic organic compound that serves as a fundamental building block in the synthesis of numerous pharmaceutical and biologically active molecules. Its molecular structure, featuring a fused benzene and imidazole ring, imparts a unique combination of polar and non-polar characteristics, which dictates its solubility in different solvent systems. A thorough understanding of its solubility is crucial for optimizing reaction conditions, designing efficient purification strategies, and developing stable formulations. Generally, 2-Methylbenzimidazole is moderately soluble in polar solvents like alcohols and less soluble in non-polar solvents.[1] Its solubility is also influenced by temperature, with solubility generally increasing with a rise in temperature.[1]

Quantitative Solubility Data

The following tables summarize the quantitative solubility of 2-Methylbenzimidazole in a range of organic solvents. The data is presented as the mole fraction (x₁) of 2-Methylbenzimidazole at various temperatures.

Table 1: Solubility of 2-Methylbenzimidazole in Halogenated and Aromatic Solvents

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Dichloromethane | 293.15 | 0.0134 |

| 298.15 | 0.0158 | |

| 303.15 | 0.0186 | |

| 308.15 | 0.0219 | |

| 313.15 | 0.0258 | |

| 1-Chlorobutane | 293.15 | 0.0038 |

| 298.15 | 0.0045 | |

| 303.15 | 0.0053 | |

| 308.15 | 0.0062 | |

| 313.15 | 0.0073 | |

| Toluene | 293.15 | 0.0028 |

| 298.15 | 0.0033 | |

| 303.15 | 0.0039 | |

| 308.15 | 0.0046 | |

| 313.15 | 0.0054 | |

| 2-Nitrotoluene | 293.15 | 0.0105 |

| 298.15 | 0.0123 | |

| 303.15 | 0.0144 | |

| 308.15 | 0.0168 | |

| 313.15 | 0.0196 |

Source: Domańska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 1082–1090.

Table 2: Solubility of 2-Methylbenzimidazole in Alcohols

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| 1-Propanol | 293.15 | 0.0235 |

| 298.15 | 0.0275 | |

| 303.15 | 0.0321 | |

| 308.15 | 0.0375 | |

| 313.15 | 0.0438 | |

| 1-Butanol | 293.15 | 0.0205 |

| 298.15 | 0.0240 | |

| 303.15 | 0.0280 | |

| 308.15 | 0.0327 | |

| 313.15 | 0.0382 | |

| 2-Butanol | 293.15 | 0.0165 |

| 298.15 | 0.0193 | |

| 303.15 | 0.0225 | |

| 308.15 | 0.0263 | |

| 313.15 | 0.0307 | |

| 2-Methyl-2-propanol | 293.15 | 0.0145 |

| 298.15 | 0.0170 | |

| 303.15 | 0.0198 | |

| 308.15 | 0.0231 | |

| 313.15 | 0.0270 | |

| 1-Hexanol | 293.15 | 0.0150 |

| 298.15 | 0.0175 | |

| 303.15 | 0.0205 | |

| 308.15 | 0.0239 | |

| 313.15 | 0.0279 |

Source: Domańska, U., & Hofman, T. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(4), 897–901.[2][3][4]

Experimental Protocols

The following are detailed methodologies for determining the solubility of 2-Methylbenzimidazole in organic solvents.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining the thermodynamic solubility of a compound at a specific temperature.

Materials and Equipment:

-

2-Methylbenzimidazole (solid)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Methylbenzimidazole to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-Methylbenzimidazole.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of 2-Methylbenzimidazole in the original saturated solution.

-

Express the solubility in the desired units (e.g., mole fraction, g/100 g of solvent, mg/mL).

-

Synthetic (Polythermal) Method

This method involves observing the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon heating.

Materials and Equipment:

-

2-Methylbenzimidazole (solid)

-

Organic solvent of interest

-

Analytical balance

-

Sealed glass ampoules or a jacketed glass cell

-

A precision thermometer or temperature probe

-

A heating/cooling circulator or a controlled temperature bath

-

A magnetic stirrer and stir bar

-

A light source and a detector (or visual observation)

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of 2-Methylbenzimidazole and the chosen organic solvent into a glass ampoule or the jacketed cell.

-

Seal the ampoule or securely close the cell.

-

-

Heating and Observation:

-

Place the sample in the heating/cooling apparatus and begin stirring.

-

Slowly heat the sample at a controlled rate (e.g., 0.1-0.5 K/min) while continuously monitoring the solution.

-

The solubility temperature is the temperature at which the last solid particle of 2-Methylbenzimidazole dissolves completely, resulting in a clear, homogeneous solution. This can be determined visually or by using a light scattering detector.

-

-

Data Collection:

-

Record the temperature of complete dissolution.

-

To ensure accuracy, the process can be repeated by slowly cooling the solution until the first crystal appears (crystallization temperature) and then reheating. The average of the dissolution and crystallization temperatures can be taken as the equilibrium solubility temperature for that specific composition.

-

-

Solubility Curve Construction:

-

Repeat the procedure with different known compositions of 2-Methylbenzimidazole and the solvent to obtain a series of solubility temperatures for different concentrations.

-

Plot the mole fraction of 2-Methylbenzimidazole against the corresponding solubility temperature to construct a solubility curve.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: General workflow for solubility determination via the isothermal shake-flask method.

References

spectroscopic analysis of 2-Methylbenzimidazole (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methylbenzimidazole, a crucial heterocyclic compound widely utilized as a building block in medicinal chemistry for the synthesis of various therapeutic agents, including antibacterial and antifungal drugs.[1][2] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2-Methylbenzimidazole, along with the experimental protocols for acquiring these spectra and a common synthetic route.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Methylbenzimidazole, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for 2-Methylbenzimidazole are presented below.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.20 | s | 1H | NH |

| 7.48-7.42 | dd | 2H | C4-H & C7-H |

| 7.09-7.06 | m | 2H | C5-H & C6-H |

| 2.46 | s | 3H | CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[3]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 151.15 | C2 |

| 138.91 | C8/C9 |

| 130.90 | C8/C9 |

| 114.17 | C4/C7 & C5/C6 |

| 14.54 | CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Interpretation |

| 3185 | N-H Stretching |

Technique: KBr pellet[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Interpretation |

| 132 | 71 | [M]⁺ (Molecular Ion) |

| 131 | 52 | [M-H]⁺ |

| 78 | 72 | |

| 63 | 100 |

Ionization Method: Electron Ionization (EI) at 70 eV[3]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 2-Methylbenzimidazole are provided below.

Synthesis of 2-Methylbenzimidazole

A common method for the synthesis of 2-Methylbenzimidazole involves the condensation reaction of o-phenylenediamine with acetic acid.[4]

Materials:

-

o-phenylenediamine

-

Glacial acetic acid

-

Toluene

-

10% Sodium hydroxide solution

-

Ice-cold water

Procedure:

-

Add o-phenylenediamine and glacial acetic acid to toluene in a round-bottom flask.

-

Stir the mixture thoroughly and heat under reflux for 2 to 12 hours.

-

After the reaction is complete, cool the mixture slowly to 0-30°C to induce crystallization.

-

Stir the crystalline slurry for 0.5 to 12 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with toluene.

-

Dry the product under reduced pressure to obtain 2-Methylbenzimidazole as a white to off-white solid.[4]

Spectroscopic Analysis

The following are general protocols for obtaining NMR, IR, and Mass spectra of 2-Methylbenzimidazole.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylbenzimidazole in a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a 100 MHz spectrometer with proton decoupling. A longer relaxation delay of 2-5 seconds and a greater number of scans are typically required.

-

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the spectrum and calibrate the chemical shift using the solvent peak as a reference. Integrate the peaks in the ¹H NMR spectrum.[2]

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of 2-Methylbenzimidazole with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.[3]

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic analysis of 2-Methylbenzimidazole.

References

2-Methylbenzimidazole: A Core Scaffold for Therapeutic Innovation

An In-depth Technical Guide on Potential Therapeutic Targets for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, and its 2-methyl substituted derivative, 2-methylbenzimidazole, serves as a pivotal building block for a diverse range of pharmacologically active agents. While 2-methylbenzimidazole itself is often considered a pharmacophore or a precursor, its derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation. This technical guide provides a comprehensive overview of the key therapeutic targets of 2-methylbenzimidazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.